molecular formula C22H18N2O3 B2743771 (2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903113-94-9

(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2743771
CAS No.: 1903113-94-9
M. Wt: 358.397
InChI Key: WIHRXHUSVJZNNQ-UHFFFAOYSA-N
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Description

The compound “(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic molecule. It contains a benzoylphenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl group . These groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, Narasimhan et al. synthesized a compound with a similar structure using a tube dilution method .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzoylphenyl group, pyridin-3-yloxy group, and azetidin-1-yl group each contribute unique structural characteristics .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Given the presence of several functional groups, it could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been involved in studies focusing on the synthesis of novel chemical structures. For instance, Sambaiah et al. (2017) described the synthesis of functionalized chromeno[4,3-d]pyrimidin-5-ols and pyrimidin-5-yl methanones via an ANRORC reaction involving 3-benzoyl chromones, highlighting the versatility of benzoylphenyl derivatives in constructing complex organic frameworks (Sambaiah et al., 2017).

Catalysis and Green Chemistry

In the realm of green chemistry and catalysis, Xu et al. (2017) explored the asymmetric reduction of 2-benzoylpyridine derivatives, showcasing the application of (2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone derivatives in enantioselective synthesis. They employed a Cryptococcus sp. whole-cell biocatalyst for the reduction of similar compounds, achieving high enantioselectivity and conversion rates, thereby demonstrating the potential of such compounds in developing new antiallergic drugs (Xu et al., 2017).

Medicinal Chemistry Applications

Research by Nicolaou et al. (2004) on derivatives of benzoylphenyl compounds, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, highlighted their potency as aldose reductase inhibitors, which are crucial for managing complications related to diabetes. This study underscores the importance of benzoylphenyl derivatives in medicinal chemistry, particularly in designing inhibitors with improved efficacy and selectivity (Nicolaou et al., 2004).

Material Science and Engineering

In material science, the manipulation of benzoylphenyl compounds has been directed towards the development of new materials with specific properties. Kamogawa et al. (1979) synthesized 4-alkylphenyl 4-benzoyloxybenzoates bearing terminal vinyl groups, demonstrating the potential of such structures in creating novel monomers for mesomorphic materials. This research illustrates the versatility of benzoylphenyl derivatives in synthesizing materials with tailored electronic and structural properties (Kamogawa et al., 1979).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling and storing to prevent exposure and potential harm .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the presence of functional groups common in pharmaceutical compounds, it could potentially exhibit a range of biological activities .

Properties

IUPAC Name

phenyl-[2-(3-pyridin-3-yloxyazetidine-1-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-21(16-7-2-1-3-8-16)19-10-4-5-11-20(19)22(26)24-14-18(15-24)27-17-9-6-12-23-13-17/h1-13,18H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHRXHUSVJZNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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